molecular formula C13H10ClN3O2 B3873607 2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol

2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol

Cat. No.: B3873607
M. Wt: 275.69 g/mol
InChI Key: VZCGYDDOKNLVDF-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a chloro-substituted imidazo[4,5-b]pyridine ring fused to a methoxyphenol moiety

Properties

IUPAC Name

2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-19-10-4-2-3-8(11(10)18)12-16-9-5-7(14)6-15-13(9)17-12/h2-6,18H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCGYDDOKNLVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenol Group: The imidazo[4,5-b]pyridine intermediate is then reacted with a methoxyphenol derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The compound can activate or inhibit signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through phosphorylation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol

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